2,4-Dimethoxypyrimidine-5-carbaldehyde
Overview
Description
Methoprene acid is a chemical compound known for its role as a juvenile hormone analog. It is primarily used as an insect growth regulator, interfering with the life cycle of insects and preventing them from reaching maturity or reproducing . Methoprene acid is an amber-colored liquid with a faint fruity odor and is widely used in pest control products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoprene acid can be synthesized through various chemical reactions. One common method involves the esterification of 2,4-dodecadienoic acid with isopropyl alcohol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, methoprene acid is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments ensures the consistent production of methoprene acid .
Chemical Reactions Analysis
Types of Reactions: Methoprene acid undergoes various chemical reactions, including:
Oxidation: Methoprene acid can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert methoprene acid to its corresponding alcohols.
Substitution: Methoprene acid can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Methoprene acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on insect development and growth regulation.
Medicine: Investigated for potential therapeutic applications in controlling insect-borne diseases.
Industry: Utilized in pest control products for agriculture and public health .
Mechanism of Action
Methoprene acid acts as a juvenile hormone analog, mimicking the natural hormone in insects. It binds to specific receptors, interfering with the normal hormonal regulation of growth and development. This prevents insects from molting, laying eggs, hatching, and developing into adults. The molecular targets include juvenile hormone receptors and associated signaling pathways .
Comparison with Similar Compounds
Hydroprene: Another juvenile hormone analog used as an insect growth regulator.
Kinoprene: Similar in structure and function to methoprene acid.
Pyriproxyfen: A juvenile hormone analog with similar applications in pest control.
Comparison: Methoprene acid is unique in its specific binding affinity and effectiveness in disrupting the insect life cycle. Compared to hydroprene and kinoprene, methoprene acid has a broader spectrum of activity and is more widely used in various pest control applications. Pyriproxyfen, while similar, has different molecular targets and pathways .
Properties
IUPAC Name |
2,4-dimethoxypyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTAWJHBACJZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344548 | |
Record name | 2,4-dimethoxypyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52606-02-7 | |
Record name | 2,4-dimethoxypyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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